molecular formula C13H14N4O4 B11840926 3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one CAS No. 66234-56-8

3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one

Cat. No.: B11840926
CAS No.: 66234-56-8
M. Wt: 290.27 g/mol
InChI Key: QESXONKCSJZNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-morpholino-6-nitroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-morpholino-6-nitroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the quinazolinone core.

    Morpholine Substitution: Substitution reaction to introduce the morpholino group.

    Methylation: Introduction of the methyl group at the 3-position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro group.

    Reduction: Reduction reactions could convert the nitro group to an amine.

    Substitution: Various substitution reactions could modify the morpholino or methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenated compounds, strong bases.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group might yield an amino derivative.

Scientific Research Applications

3-Methyl-7-morpholino-6-nitroquinazolin-4(3H)-one could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Nitroquinazolinones: Compounds with nitro groups in different positions.

    Morpholinoquinazolinones: Compounds with morpholino groups in different positions.

Uniqueness

3-Methyl-7-morpholino-6-nitroquinazolin-4(3H)-one is unique due to its specific combination of substituents, which may confer distinct biological or chemical properties compared to other quinazolinone derivatives.

Properties

CAS No.

66234-56-8

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

3-methyl-7-morpholin-4-yl-6-nitroquinazolin-4-one

InChI

InChI=1S/C13H14N4O4/c1-15-8-14-10-7-11(16-2-4-21-5-3-16)12(17(19)20)6-9(10)13(15)18/h6-8H,2-5H2,1H3

InChI Key

QESXONKCSJZNQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CC(=C(C=C2C1=O)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.